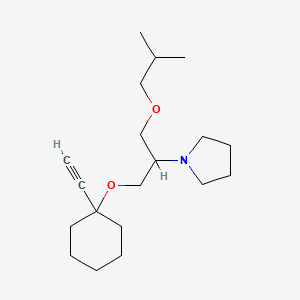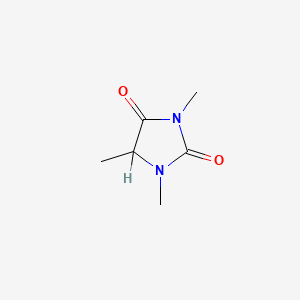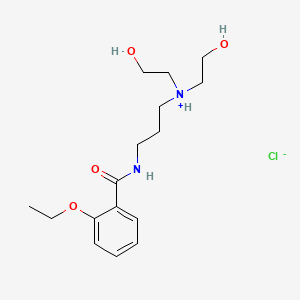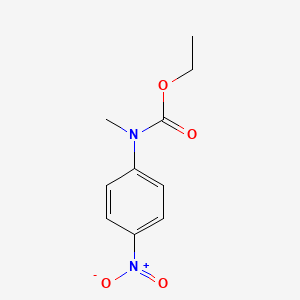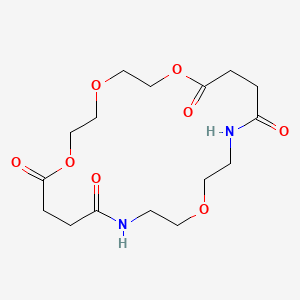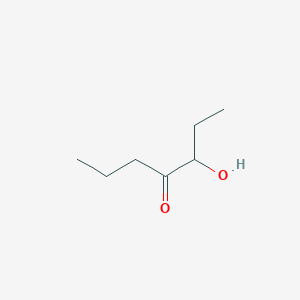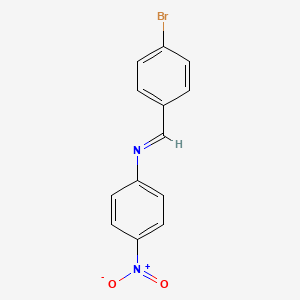
1,1'-(2,3-Dimethylbutane-2,3-diyl)bis(3,4-dimethoxybenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(3,4-dimethoxybenzene) is an organic compound with a complex structure It consists of a central 2,3-dimethylbutane core, flanked by two 3,4-dimethoxybenzene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(3,4-dimethoxybenzene) typically involves the reaction of 2,3-dimethylbutane with 3,4-dimethoxybenzene under specific conditions. The reaction often requires a catalyst to facilitate the formation of the desired product. Common catalysts include palladium, platinum, or rhodium on a suitable support such as alumina or silica .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(3,4-dimethoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(3,4-dimethoxybenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(3,4-dimethoxybenzene) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(2-methoxyphenol): Similar structure but with different substituents on the aromatic rings.
2,3-Dimethyl-2,3-diphenylbutane:
Propiedades
Número CAS |
74385-24-3 |
|---|---|
Fórmula molecular |
C22H30O4 |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
4-[3-(3,4-dimethoxyphenyl)-2,3-dimethylbutan-2-yl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C22H30O4/c1-21(2,15-9-11-17(23-5)19(13-15)25-7)22(3,4)16-10-12-18(24-6)20(14-16)26-8/h9-14H,1-8H3 |
Clave InChI |
OLKCFWNHVUUHGI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC(=C(C=C1)OC)OC)C(C)(C)C2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


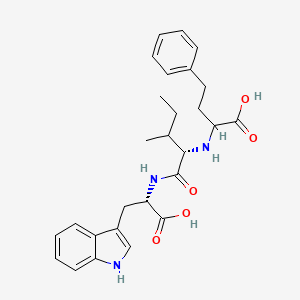
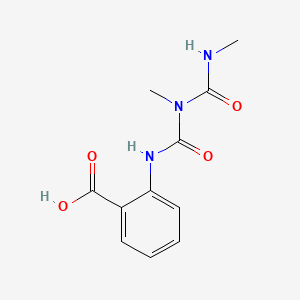
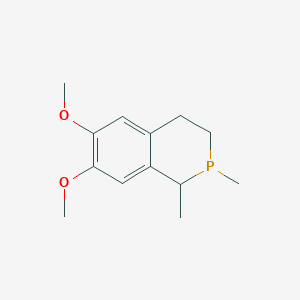
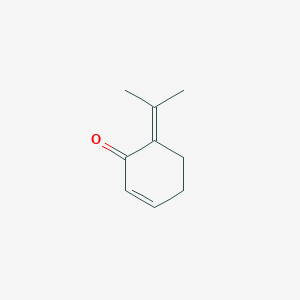

![[1,3]Thiazolo[4,5-d][1,3]oxazole](/img/structure/B14437256.png)

